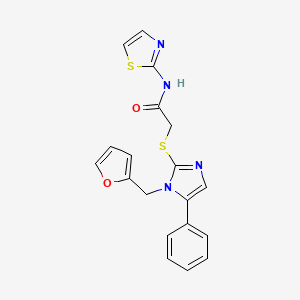![molecular formula C19H24N2O3 B2886997 METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE CAS No. 836663-52-6](/img/structure/B2886997.png)
METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE is a complex organic compound that features an adamantane structure, which is known for its stability and unique three-dimensional framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE typically involves the reaction of 1-adamantylamine with methyl 2-isocyanatobenzoate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 1-adamantylamine and methyl 2-isocyanatobenzoate.
Solvent: A suitable organic solvent such as dichloromethane or toluene.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring can yield nitro derivatives, while reduction can lead to the formation of amines.
Aplicaciones Científicas De Investigación
METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced stability and bioavailability.
Materials Science: The adamantane core provides rigidity and thermal stability, making the compound useful in developing advanced materials such as polymers and nanomaterials.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: The compound can be used in studying the interactions between small molecules and biological macromolecules, aiding in the understanding of biochemical pathways.
Mecanismo De Acción
The mechanism of action of METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s ability to cross biological membranes, potentially allowing it to interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Adamantane derivatives: Compounds with the adamantane core, used in various applications including antiviral drugs and materials science.
Uniqueness
METHYL 2-{[(ADAMANTAN-1-YL)CARBAMOYL]AMINO}BENZOATE is unique due to the combination of the adamantane structure and the benzoate ester, providing a balance of stability, reactivity, and potential biological activity. This makes it a versatile compound for various scientific and industrial applications.
Propiedades
IUPAC Name |
methyl 2-(1-adamantylcarbamoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-24-17(22)15-4-2-3-5-16(15)20-18(23)21-19-9-12-6-13(10-19)8-14(7-12)11-19/h2-5,12-14H,6-11H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBCJUDHQPWFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2886914.png)
![N-cyclopentyl(2-imino-1-methyl-5-oxo(1,6-dihydropyridino[1,2-a]pyridino[2,3-d] pyrimidin-3-yl))carboxamide](/img/structure/B2886915.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2886916.png)
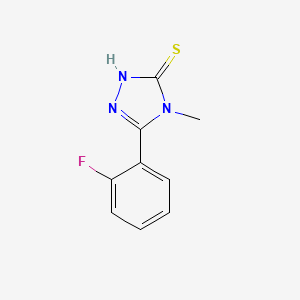
![5-(2-Ethoxyethyl)-1-methyl-8-(4-methylphenyl)purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2886918.png)
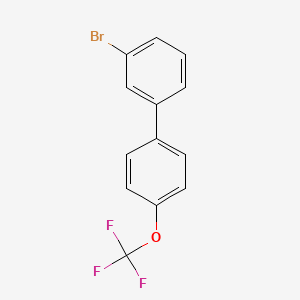
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(4-ethylbenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2886920.png)
![2-[Bromo(difluoro)methyl]-4-fluoro-1H-benzimidazole](/img/structure/B2886923.png)
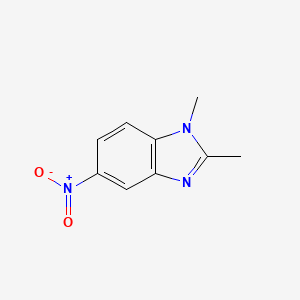
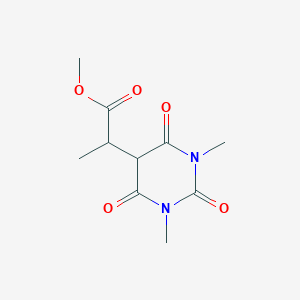
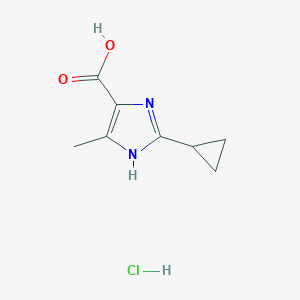
![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2886931.png)
